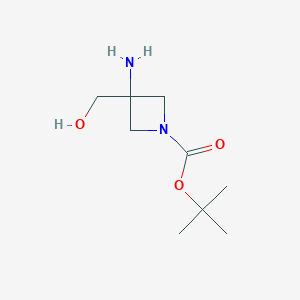

1-Boc-3-amino-3-(hydroxymethyl)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-8(2,3)14-7(13)11-4-9(10,5-11)6-12/h12H,4-6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVHLOXEHDYSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 1-Boc-3-amino-3-(hydroxymethyl)azetidine: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic for optimizing the pharmacological profiles of therapeutic candidates. Among these, the azetidine motif, a four-membered saturated heterocycle containing a nitrogen atom, has garnered significant attention.[1][2] Its rigid structure imparts conformational constraint on molecules, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of azetidine scaffolds can improve physicochemical properties such as solubility and metabolic stability, key determinants of a drug's overall viability. This guide focuses on a particularly valuable derivative, 1-Boc-3-amino-3-(hydroxymethyl)azetidine, a trifunctional building block poised for broad application in the synthesis of novel therapeutics.

Physicochemical Properties and Identification

1-Boc-3-amino-3-(hydroxymethyl)azetidine, systematically named tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate, is a versatile synthetic intermediate.[3] The presence of a Boc-protected amine, a primary amine, and a primary alcohol on a constrained azetidine core allows for selective, sequential chemical modifications, making it an attractive starting point for library synthesis and lead optimization.

| Property | Value | Source |

| CAS Number | 1262411-27-7 | [4] |

| Molecular Formula | C9H18N2O3 | [4] |

| Molecular Weight | 202.25 g/mol | [4][5] |

| Appearance | Not specified (typically a solid or oil) | |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in a dark place | [4][6] |

Synthesis and Purification: A Strategic Approach

The synthesis of 1-Boc-3-amino-3-(hydroxymethyl)azetidine is a multi-step process that requires careful control of protecting groups to achieve the desired trifunctional scaffold. A common conceptual pathway begins with a commercially available precursor, 1-Boc-3-azetidinone.

Experimental Protocol: A Plausible Synthetic Route

-

Step 1: Strecker Reaction for Aminonitrile Formation. 1-Boc-3-azetidinone is subjected to a Strecker reaction. This involves treatment with a cyanide source, such as trimethylsilyl cyanide (TMSCN), and an ammonia source. This reaction forms the corresponding α-aminonitrile, tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate. The rationale for this step is the efficient and well-established method for introducing both an amino group and a carbon precursor for the hydroxymethyl group at the C3 position.

-

Step 2: Reduction of the Nitrile to the Primary Amine. The aminonitrile from the previous step is then reduced. However, to arrive at the target molecule, a more nuanced approach is required, as the direct reduction of the cyano group would lead to a diamine. A more likely synthetic strategy involves the hydrolysis of the nitrile to a carboxylic acid, followed by esterification and subsequent reduction to the alcohol.

A more direct, albeit potentially challenging, route could involve the partial reduction of the nitrile to an aldehyde, followed by reduction to the alcohol. However, controlling such a reaction can be difficult.

A more practical synthetic approach would be to start from tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.

-

Step 1: Oxidation to the Aldehyde. The commercially available tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate is oxidized to the corresponding aldehyde, tert-butyl 3-formylazetidine-1-carboxylate, using a mild oxidizing agent like Dess-Martin periodinane or a Swern oxidation.[7] This selective oxidation is crucial to avoid over-oxidation to the carboxylic acid.

-

Step 2: Reductive Amination. The resulting aldehyde undergoes reductive amination. This one-pot reaction with an ammonia source and a reducing agent, such as sodium cyanoborohydride, introduces the amino group at the C3 position, yielding the target molecule, 1-Boc-3-amino-3-(hydroxymethyl)azetidine.

Purification

Purification at each step is typically achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane in methanol to isolate the desired product. The purity is then confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Caption: Synthetic workflow for 1-Boc-3-amino-3-(hydroxymethyl)azetidine.

Applications in Medicinal Chemistry

The unique trifunctional nature of 1-Boc-3-amino-3-(hydroxymethyl)azetidine makes it a highly valuable building block for creating diverse molecular architectures with potential therapeutic applications.

-

Scaffold for Novel Inhibitors: The azetidine core can serve as a central scaffold to which various pharmacophoric groups can be attached. For instance, recent studies have shown that 3-hydroxymethyl-azetidine derivatives can act as potent polymerase theta inhibitors, which is an emerging strategy for cancer therapy.[8]

-

Bioisosteric Replacement: The 3-amino-3-(hydroxymethyl)azetidine moiety can be used as a bioisostere for other cyclic amino alcohols, such as prolinol or piperidinol derivatives. This can lead to improved pharmacokinetic properties and novel intellectual property.

-

PROTACs and Molecular Glues: The primary amine and alcohol functionalities provide convenient handles for conjugation to ligands for E3 ligases or other proteins, making this building block suitable for the development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.

Caption: Applications of the title compound in medicinal chemistry.

Commercial Suppliers

1-Boc-3-amino-3-(hydroxymethyl)azetidine is available from several fine chemical suppliers. Researchers should always verify the purity and specifications from the supplier's certificate of analysis.

| Supplier | Product Name | Purity |

| Achmem | tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate | Not Specified |

| Benchchem | tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate | Not Specified |

| UCHEM | tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate | Not Specified |

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.

References

-

Achmem. tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate. [Link]

-

UCHEM. Factory Price Sell tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate cas 1262411-27-7. [Link]

-

Ding, X. et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. [Link]

-

ScienceDaily. (2024). Using visible light to make pharmaceutical building blocks. [Link]

-

University of Sheffield. Azetidine Boronic Ester Building Blocks for Medicinal Chemistry. [Link]

Sources

- 1. sciencedaily.com [sciencedaily.com]

- 2. findaphd.com [findaphd.com]

- 3. myuchem.com [myuchem.com]

- 4. achmem.com [achmem.com]

- 5. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

- 6. 193269-78-2|tert-Butyl 3-aminoazetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 7. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 8. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Azetidine Keystone: A Technical Guide to the Biological Potential of 1-Boc-3-amino-3-(hydroxymethyl)azetidine in Drug Discovery

Introduction: The Strategic Value of a Constrained Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with desirable pharmacological properties is relentless. Small, conformationally constrained scaffolds have emerged as powerful tools in this endeavor, offering a means to orient functional groups in three-dimensional space with precision, thereby enhancing binding affinity and selectivity for biological targets. Among these, the azetidine ring, a four-membered saturated heterocycle, has garnered significant attention for its unique combination of rigidity and favorable physicochemical properties.[1][2] This guide focuses on a particularly valuable derivative, 1-Boc-3-amino-3-(hydroxymethyl)azetidine , a trifunctional building block that serves as a versatile starting point for the synthesis of innovative therapeutics.

While this molecule itself is not known to possess a direct mechanism of action, its strategic importance lies in its role as a foundational scaffold. The presence of a Boc-protected amine, a primary alcohol, and the azetidine core provides synthetic chemists with orthogonal handles to construct complex molecules designed to interact with specific biological targets. This guide will delve into the utility of this building block, exploring its incorporation into potent and selective inhibitors of key enzymes implicated in disease, thereby illustrating the potential mechanisms of action that can be achieved through its application. We will examine case studies where the 3-amino-3-(hydroxymethyl)azetidine core is instrumental in achieving desired biological activity, provide detailed experimental protocols for assessing such activity, and visualize the relevant biological pathways.

Chapter 1: A Scaffold of Opportunity: Physicochemical Properties and Synthetic Versatility

The structure of 1-Boc-3-amino-3-(hydroxymethyl)azetidine is deceptively simple, yet it harbors a wealth of synthetic potential. The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the primary amine, allowing for selective reactions at the hydroxymethyl group or modification of the azetidine nitrogen under certain conditions.[] The primary amine, once deprotected, serves as a key nucleophile or a point for amide bond formation, while the hydroxymethyl group can be oxidized or used for ether or ester linkages. This trifunctional nature allows for the divergent synthesis of compound libraries for screening against a multitude of biological targets.

The azetidine ring itself imparts several advantageous properties to the molecules in which it is incorporated. Its rigid structure reduces the entropic penalty upon binding to a target protein, which can lead to higher affinity.[1] Furthermore, the presence of the nitrogen atom can improve aqueous solubility and provide a handle for hydrogen bonding interactions within a protein's binding site.

Chapter 2: From Building Block to Bioactive Molecule: Case Studies in Mechanism of Action

The true value of 1-Boc-3-amino-3-(hydroxymethyl)azetidine is realized when it is incorporated into larger molecules designed to modulate the activity of specific biological targets. The following case studies highlight how this scaffold has been successfully employed to create potent inhibitors for critical disease-related pathways.

A New Frontier in Cancer Therapy: Targeting Polymerase Theta (Polθ)

A recent and compelling application of the 3-hydroxymethyl-azetidine scaffold is in the development of inhibitors of DNA Polymerase Theta (Polθ).[4][5]

The Mechanism of Action of Polθ in Cancer:

Polymerase Theta is a specialized DNA polymerase involved in a DNA repair pathway known as theta-mediated end joining (TMEJ). While TMEJ is a minor pathway in healthy cells, certain cancer cells, particularly those with mutations in the BRCA1 or BRCA2 genes, become heavily reliant on Polθ for survival. This creates a synthetic lethal relationship: inhibiting Polθ in BRCA-deficient cancer cells leads to catastrophic DNA damage and cell death, while having a minimal effect on healthy cells.[4] This makes Polθ a highly attractive target for the development of targeted cancer therapies.

The Role of the 3-Hydroxymethyl-azetidine Scaffold in Polθ Inhibition:

Through structure-based drug design, researchers have identified that the 3-hydroxymethyl-azetidine moiety can serve as an effective bio-isostere for other cyclic structures, such as pyrrolidin-3-ol, in the design of potent Polθ inhibitors.[4] The rigid azetidine core helps to optimally position key pharmacophoric elements within the enzyme's active site, while the hydroxymethyl group can form crucial hydrogen bond interactions. The amino group, after deprotection and further functionalization, is often used to extend the molecule into other regions of the binding pocket to enhance potency and selectivity.

Experimental Protocol: In Vitro Polθ Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of a compound against Polθ.

Materials:

-

Recombinant human Polθ enzyme

-

Biotinylated DNA substrate

-

Streptavidin-coated plates

-

dNTPs (dATP, dCTP, dGTP, dTTP)

-

Europium-labeled antibody against a specific DNA tag

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

-

Test compounds dissolved in DMSO

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Prepare a dilution series of the test compound in DMSO.

-

Add 2 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 8 µL of a solution containing the Polθ enzyme and the biotinylated DNA substrate in assay buffer to each well.

-

Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the polymerase reaction by adding 5 µL of a solution containing dNTPs in assay buffer.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of a solution containing EDTA and the europium-labeled antibody in a suitable detection buffer.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET-capable plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Data Presentation: Potency of 3-Hydroxymethyl-azetidine-based Polθ Inhibitors

The following table summarizes the reported inhibitory potencies of representative compounds incorporating the 3-hydroxymethyl-azetidine scaffold against Polθ.

| Compound ID | Polθ IC₅₀ (nM) | Reference |

| 60a | 103.9 | [5] |

| 60b | 23.5 | [5] |

| 60c | 23.5 | [5] |

Visualization: The Synthetic Lethality of Polθ Inhibition in BRCA-Deficient Cancers

Caption: Synthetic lethality in BRCA-deficient cancer cells targeted by Polθ inhibitors.

Modulating Signal Transduction: Azetidine-Based STAT3 Inhibitors

Another area where azetidine-containing scaffolds have shown promise is in the development of inhibitors of Signal Transdacer and Activator of Transcription 3 (STAT3).[6]

The STAT3 Signaling Pathway and its Role in Disease:

STAT3 is a transcription factor that plays a crucial role in cell growth, proliferation, and survival. In normal physiology, its activation is tightly regulated. However, in many types of cancer, STAT3 is constitutively active, leading to the transcription of genes that promote tumor growth and metastasis. Therefore, inhibiting the STAT3 signaling pathway is a validated strategy for cancer therapy.

The Contribution of the Azetidine Moiety to STAT3 Inhibition:

The incorporation of an azetidine ring as a linker in small molecule inhibitors of STAT3 has been shown to enhance potency.[6] The constrained nature of the azetidine ring can help to correctly orient the pharmacophoric groups that interact with the STAT3 protein, thereby preventing its dimerization and subsequent DNA binding.

Experimental Workflow: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Inhibition

This protocol outlines a method to assess the ability of a compound to inhibit the binding of active STAT3 to its DNA consensus sequence.

Materials:

-

Nuclear extracts from cells with constitutively active STAT3 (e.g., NIH3T3/v-Src fibroblasts)

-

Radiolabeled double-stranded DNA probe containing the high-affinity sis-inducible element (hSIE) (e.g., ³²P-labeled)

-

Poly(dI-dC) as a non-specific competitor DNA

-

Binding buffer (e.g., 10 mM HEPES pH 7.9, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol)

-

Test compounds dissolved in DMSO

-

Non-denaturing polyacrylamide gel

-

Gel electrophoresis apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare nuclear extracts from appropriate cells.

-

Set up binding reactions in microcentrifuge tubes. To each tube, add:

-

Nuclear extract (containing active STAT3)

-

Test compound at various concentrations (or DMSO for control)

-

Poly(dI-dC)

-

Binding buffer

-

-

Incubate for 30 minutes at room temperature to allow the compound to interact with STAT3.

-

Add the radiolabeled hSIE probe to each reaction tube.

-

Incubate for an additional 20 minutes at room temperature to allow for STAT3-DNA binding.

-

Load the samples onto a pre-run non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film.

-

Quantify the bands corresponding to the STAT3:DNA complex.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Visualization: The STAT3 Signaling Pathway

Caption: Overview of the STAT3 signaling pathway and the point of intervention for azetidine-based inhibitors.

Chapter 3: Emerging Roles - The Azetidine Linker in PROTACs

Beyond direct enzyme inhibition, the 1-Boc-3-amino-3-(hydroxymethyl)azetidine scaffold and its derivatives are finding utility as linkers in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker plays a critical role in determining the efficacy of a PROTAC, and the rigid, three-dimensional nature of the azetidine core can be advantageous in achieving the optimal orientation of the two binding moieties.

Conclusion: A Versatile Scaffold for Future Drug Discovery

1-Boc-3-amino-3-(hydroxymethyl)azetidine is a prime example of a chemical building block that, while not possessing intrinsic biological activity, serves as a powerful platform for the creation of novel therapeutics. Its unique combination of a conformationally constrained azetidine core and versatile functional groups has enabled the development of potent and selective inhibitors for challenging targets like Polθ and STAT3. As our understanding of disease biology deepens, the strategic application of such well-designed scaffolds will undoubtedly continue to be a cornerstone of successful drug discovery programs, paving the way for the next generation of targeted medicines.

References

-

Wang, Y., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. [Link]

-

Wang, Y., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. ResearchGate. [Link]

-

Parmar, A., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100129. [Link]

-

Gunning, P. T., et al. (2014). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 57(21), 8827–8838. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2024). The Role of 1-Boc-3-(Amino)azetidine in Modern Pharmaceutical Synthesis. Pharma-Chemicals. [Link]

-

De Kimpe, N., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry, 74(5), 2250–2253. [Link]

-

Shibuya, M., Jinbo, Y., & Kubota, S. (1984). Synthesis of 3-acylamino-4-hydroxymethyl-2-oxo-1-sulfoazetidines and related compounds. Chemical & Pharmaceutical Bulletin, 32(4), 1303–1312. [Link]

-

Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269837. [Link]

-

Takeda, H., et al. (2018). The Pharmacological Analysis of Human Histamine H1 Receptor (HRH1) Synthesized by a Wheat Germ Cell-Free Protein Synthesis System Combined with Asolectin Glycerosomes. International Journal of Molecular Sciences, 19(2), 539. [Link]

-

MDPI. (n.d.). Special Issue : Molecular Modeling, Synthesis, and Functional Characterization of GPCR (G-Protein Coupled Receptor) Ligands. MDPI. [Link]

-

Le, T. B., et al. (2023). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. International Journal of Molecular Sciences, 24(13), 10695. [Link]

-

George, N., et al. (2011). Design, Synthesis, and Biological Evaluation of PKD Inhibitors. Current Chemical Genomics, 5, 120–131. [Link]

-

Kofuku, Y., et al. (2022). G Protein-coupled Receptor (GPCR) Reconstitution and Labeling for Solution Nuclear Magnetic Resonance (NMR) Studies of the Structural Basis of Transmembrane Signaling. Journal of Visualized Experiments, (182), e63765. [Link]

-

Zhang, D., et al. (2023). Structure, function and drug discovery of GPCR signaling. Signal Transduction and Targeted Therapy, 8(1), 449. [Link]

-

Gandon, S., et al. (2022). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes for the synthesis of β2- and β3-amino acids. Nature Communications, 13(1), 5861. [Link]

-

Reddy, B. V. S., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 14(48), 35689–35697. [Link]

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]

- 4. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of 1-Boc-3-amino-3-(hydroxymethyl)azetidine: A Technical Guide to a Constrained Diamine Surrogate in Drug Discovery

Introduction: The Imperative for Conformational Constraint in Modern Drug Design

In the intricate dance of molecular recognition, the three-dimensional architecture of a ligand is paramount. Flexible, acyclic molecules often pay a significant entropic penalty upon binding to their biological targets, as they must forfeit a multitude of conformational degrees of freedom.[1] This thermodynamic reality has propelled the strategic incorporation of rigid scaffolds into drug candidates to pre-organize key pharmacophoric elements in a bioactive conformation, thereby enhancing binding affinity and selectivity.[1]

Conformationally restricted diamines (CRDAs) have emerged as particularly valuable building blocks in this endeavor.[2] By locking the relative orientation of two amino groups, these scaffolds provide a rigid framework for elaborating substituents that can interact with biological targets in a well-defined manner.[2] This guide focuses on a uniquely powerful, yet underexplored, CRDA surrogate: 1-Boc-3-amino-3-(hydroxymethyl)azetidine .

This 3,3-disubstituted azetidine offers a compelling combination of features:

-

Constrained Vectorial Display: The rigid, puckered four-membered ring fixes the spatial relationship between the C3-amino and C3-hydroxymethyl groups.

-

Dual Functionality: It presents a primary amine and a primary alcohol, offering two orthogonal points for chemical diversification.

-

Improved Physicochemical Properties: The azetidine motif is known to enhance aqueous solubility and metabolic stability compared to more common saturated heterocycles like pyrrolidines and piperidines.[3]

-

Bioisosteric Potential: It serves as a valuable bioisostere for less stable or less synthetically accessible motifs, such as the pyrrolidin-3-ol core.[4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and strategic application of this versatile building block. We will delve into field-proven protocols, the underlying scientific rationale, and a case study demonstrating its successful implementation in a contemporary drug discovery program.

Structural and Conformational Rationale: The Azetidine Advantage

The efficacy of 1-Boc-3-amino-3-(hydroxymethyl)azetidine as a constrained surrogate is rooted in the inherent stereochemistry of the azetidine ring. Unlike the relatively planar cyclopentane or flexible cyclohexane, the four-membered azetidine ring adopts a non-planar, puckered conformation to alleviate ring strain.[5] This puckering creates distinct pseudo-axial and pseudo-equatorial positions for substituents, influencing their spatial projection.

The geminal substitution at the C3 position with both an amino and a hydroxymethyl group further rigidifies the scaffold. This disubstitution restricts ring puckering dynamics, forcing the substituents into defined vectorial orientations away from the core. Theoretical and spectroscopic studies on related azetidine-based amino acids have shown that the ring can induce specific turn conformations, such as β-turns and γ-turns, in peptide chains, highlighting its profound impact on molecular shape.[4]

Caption: Acyclic vs. Azetidine-Constrained Diamines.

Synthesis of the Core Scaffold: A Proposed Authoritative Protocol

While 1-Boc-3-amino-3-(hydroxymethyl)azetidine (CAS 1262411-27-7) is commercially available, an in-house synthesis may be required for scale-up or derivatization. Although a single, comprehensive published procedure for this exact molecule is elusive, a robust and scientifically sound pathway can be constructed from established methodologies, starting with the readily available precursor, 1-Boc-3-azetidinone .[2][6]

The proposed synthesis leverages a modified Strecker reaction, a cornerstone of amino acid synthesis, followed by nitrile reduction.

Caption: Proposed Synthetic Pathway to the Target Scaffold.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of tert-Butyl 3-amino-3-cyanoazetidine-1-carboxylate

-

Rationale: This step introduces the C3-amino and a masked C3-hydroxymethyl group (in the form of a nitrile) onto the azetidinone core. The classical Strecker conditions provide a reliable method for forming α-aminonitriles from ketones.

-

Procedure:

-

To a stirred solution of potassium cyanide (1.2 eq.) and ammonium chloride (1.5 eq.) in aqueous ammonia at 0 °C, add a solution of 1-Boc-3-azetidinone (1.0 eq.) in methanol.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Extract the aqueous mixture with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate.

-

Step 2: Reduction of the Nitrile to Afford 1-Boc-3-amino-3-(hydroxymethyl)azetidine

-

Rationale: The nitrile group is a versatile precursor to a primary amine, but in this context, we will reduce it to the aminomethyl group which can then be further manipulated if needed, or the initial aminonitrile can be reduced to the target diamine. A more direct route involves the reduction of the nitrile to the corresponding primary amine, which would then be followed by hydrolysis to the hydroxymethyl group. A more direct, albeit forceful, method is the use of a strong reducing agent like Lithium Aluminium Hydride (LiAlH4) which will reduce the nitrile to the amine.

-

Procedure:

-

To a suspension of LiAlH4 (3.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting solids and wash thoroughly with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify by column chromatography to yield the final product, 1-Boc-3-amino-3-(hydroxymethyl)azetidine .

-

Application in Medicinal Chemistry: A Case Study in Polθ Inhibition

The strategic value of the 3-hydroxymethyl-azetidine scaffold is powerfully demonstrated in the recent development of novel inhibitors targeting DNA Polymerase Theta (Polθ).[4][7] Polθ is a critical enzyme in DNA repair, and its inhibition represents a promising synthetic-lethal strategy for treating tumors with deficiencies in other repair pathways, such as those with BRCA mutations.[4][7]

In a 2024 study by Wang et al., researchers identified a lead compound containing a pyrrolidin-3-ol core.[4] Seeking to optimize the pharmacokinetic properties and explore new chemical space, they identified the 3-hydroxymethyl-azetidine moiety as an effective bioisostere for the pyrrolidin-3-ol group.[4][7]

Sources

- 1. WO1999019297A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-Boc-Azetidine-3-yl-methanol synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Harnessing the Power of Three-Dimensionality: A Technical Guide to 1-Boc-3-amino-3-(hydroxymethyl)azetidine for Novel Scaffold Design

Introduction: Escaping Flatland in Drug Discovery

For decades, medicinal chemistry has been dominated by aromatic, sp²-rich scaffolds. While successful, this "flatland" approach often leads to compounds with suboptimal physicochemical properties, such as poor solubility and metabolic instability.[1] The industry is now undergoing a paradigm shift, increasingly embracing three-dimensional (3D), sp³-rich scaffolds that can better mimic natural products and explore untapped chemical space.[1] Among these, strained four-membered heterocycles, particularly azetidines, have emerged as powerful tools.[2] Azetidines offer a unique blend of stability and rigidity, acting as versatile bioisosteres for more common rings like piperidine or pyrrolidine, while providing novel exit vectors for molecular elaboration.[1][3]

This guide focuses on a particularly valuable, yet underutilized, building block: 1-Boc-3-amino-3-(hydroxymethyl)azetidine (CAS 1008526-71-3).[4] The strategic placement of two distinct functional groups—a primary amine and a primary alcohol—onto a single quaternary carbon atom (C3) of the azetidine ring creates a trifunctional scaffold with immense potential. This unique arrangement allows for precise, controlled, and divergent synthesis of complex molecular architectures, making it an ideal starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns.

Part 1: The Core Scaffold - Synthesis and Properties

The target molecule, tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate, is a non-planar, trifunctional building block. The tert-butyloxycarbonyl (Boc) group serves as a robust, acid-labile protecting group for the ring nitrogen, while the exocyclic amine and alcohol provide orthogonal handles for chemical modification.

Physicochemical Characteristics

A summary of the key properties of the core scaffold is presented below. These values are critical for designing synthetic follow-ups and for understanding the starting point of a library synthesis in terms of drug-likeness.

| Property | Value | Source |

| CAS Number | 1008526-71-3 | [5] |

| Molecular Formula | C₉H₁₈N₂O₃ | [5] |

| Molecular Weight | 202.25 g/mol | [5] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥97% | [4][5] |

| Calculated PSA | 78.49 Ų | - |

| Calculated XLogP3 | -1.1 | - |

Proposed Synthesis of the Core Scaffold

While commercially available, understanding the synthesis of the core scaffold is crucial for appreciating its chemistry. A plausible and efficient synthetic route begins with the readily available 1-Boc-3-azetidinone . The key challenge is the introduction of two different functional groups at the C3 position to create the quaternary center. A modified Strecker synthesis or a Henry (nitroaldol) reaction pathway provides a logical approach.

The diagram below outlines a conceptual workflow for the synthesis.

Caption: Proposed synthesis of the core scaffold from 1-Boc-3-azetidinone.

Causality Behind Experimental Choices:

-

Starting Material: 1-Boc-3-azetidinone is an ideal precursor as the ketone at C3 is the electrophilic site required for nucleophilic addition to build the quaternary center.

-

Introduction of Amine and Alcohol Precursors:

-

Cyanohydrin Route: The addition of a cyanide source (like trimethylsilyl cyanide, TMSCN) to the ketone forms a cyanohydrin. The nitrile group can then be reduced to a primary amine (aminomethyl group), and the hydroxyl group is already present. This is a highly reliable method for generating α-amino alcohols.

-

Henry Reaction Route: The addition of nitromethane under basic conditions forms a nitro-alcohol intermediate. The nitro group is a versatile precursor to a primary amine and can be reduced using various methods, such as catalytic hydrogenation (e.g., H₂/Raney Ni), which would concurrently yield the aminomethyl group.

-

-

Reduction Step: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation is necessary to convert the nitrile or nitro group to the primary amine without affecting the Boc protecting group or the hydroxyl group.

Part 2: The Power of Orthogonality - A Guide to Derivatization

The true value of 1-Boc-3-amino-3-(hydroxymethyl)azetidine lies in the differential reactivity of its three functional groups. This allows for a highly controlled, stepwise derivatization strategy, a concept known as orthogonal protection .[6][7] In this system:

-

The exocyclic primary amine is the most nucleophilic site.

-

The primary alcohol is moderately nucleophilic.

-

The Boc-protected ring nitrogen is non-nucleophilic but can be deprotected under acidic conditions.

This hierarchy enables the design of synthetic campaigns that can produce thousands of diverse structures from a single core.

Caption: Decision tree for the orthogonal derivatization of the core scaffold.

Protocol: Selective N-Functionalization of the Primary Amine

This protocol leverages the superior nucleophilicity of the primary amine to achieve selective acylation or sulfonylation in the presence of the primary alcohol.

Objective: To selectively attach an acyl (R-C=O) or sulfonyl (R-SO₂) group to the exocyclic primary amine.

Methodology:

-

Dissolution: Dissolve 1-Boc-3-amino-3-(hydroxymethyl)azetidine (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1 M solution) in a round-bottom flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the reaction rate and prevent potential side reactions, such as di-acylation or reaction at the hydroxyl group.

-

Base Addition: Add a non-nucleophilic base, such as pyridine or diisopropylethylamine (DIEA) (1.5 eq). The base acts as an acid scavenger for the HCl generated during the reaction.

-

Reagent Addition: Slowly add the desired acyl chloride (RCOCl) or sulfonyl chloride (RSO₂Cl) (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup & Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Trustworthiness: This protocol is self-validating. The significant difference in nucleophilicity between a primary amine and a primary alcohol is a fundamental principle in organic chemistry, ensuring high selectivity. LC-MS analysis of the crude product will confirm the formation of the mono-N-functionalized product with the expected mass.

Protocol: Functionalization of the Primary Alcohol

To functionalize the less reactive alcohol, the amine must first be protected with an orthogonal protecting group, or derivatization must be forced under conditions that favor O-alkylation or O-acylation.

Objective: To attach an alkyl (R') or acyl (R'-C=O) group to the primary alcohol of an N-functionalized intermediate.

Methodology (for O-alkylation):

-

Starting Material: Use the N-acylated or N-sulfonylated product from the previous protocol (1.0 eq).

-

Dissolution & Cooling: Dissolve the starting material in anhydrous Tetrahydrofuran (THF) and cool to 0 °C under a nitrogen atmosphere.

-

Deprotonation: Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise. The evolution of hydrogen gas will be observed. This step deprotonates the alcohol to form the much more nucleophilic alkoxide.

-

Reagent Addition: After gas evolution ceases (approx. 30 min), add the alkylating agent (e.g., R'-Br or R'-I) (1.2 eq).

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

-

Workup & Purification: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

Causality: The use of a strong, non-nucleophilic base like NaH is essential to deprotonate the alcohol without interfering with the amide or sulfonamide present on the nitrogen. This generates a potent nucleophile (the alkoxide) that readily undergoes an Sₙ2 reaction with an alkyl halide.

Protocol: Deprotection and Functionalization of the Ring Nitrogen

The final step in creating a fully decorated scaffold is the removal of the Boc group and subsequent functionalization of the secondary amine within the azetidine ring.

Objective: To remove the Boc group and functionalize the resulting secondary amine.

Methodology:

-

Boc Deprotection: Dissolve the N,O-bis-functionalized substrate in DCM. Add an excess of Trifluoroacetic acid (TFA) (e.g., 20-50% v/v solution in DCM).

-

Reaction: Stir the solution at room temperature for 1-2 hours. The progress can be monitored by the disappearance of the starting material on LC-MS.

-

Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA. The product is the TFA salt of the free secondary amine.

-

N-Functionalization: Dissolve the crude TFA salt in DCM and add a base such as DIEA (3.0 eq) to neutralize the salt and scavenge acid from the subsequent reaction. Add the desired electrophile (e.g., R''COCl, R''SO₂Cl, or an aldehyde for reductive amination) and proceed as described in Protocol 2.1.

Part 3: Application in Scaffold Design - A Bioisosteric Perspective

The 1-Boc-3-amino-3-(hydroxymethyl)azetidine core is an excellent starting point for creating bioisosteres of common medicinal chemistry motifs, offering improved properties.[1] Bioisosteric replacement is a strategy used to replace one part of a molecule with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic profiles.[1]

Example Application: Designing a library of kinase inhibitors.

-

Vector 1 (from the Amine): An amide linkage can be formed to project a group (R) towards the "hinge-binding" region of a kinase.

-

Vector 2 (from the Alcohol): An ether or ester linkage can be used to project a second group (R') into a solvent-exposed region or a hydrophobic pocket.

-

Vector 3 (from the Ring Nitrogen): After Boc deprotection, the ring nitrogen can be functionalized with a third group (R'') to modulate overall physicochemical properties like solubility or to target an additional binding site.

This three-point diversification allows for the rapid exploration of structure-activity relationships (SAR) around a rigid, 3D core, a significant advantage over linear or planar scaffolds.

Conclusion

1-Boc-3-amino-3-(hydroxymethyl)azetidine is more than just a building block; it is a strategic platform for innovation in medicinal chemistry. Its trifunctional, C3-quaternary nature, combined with the principles of orthogonal protection, provides an efficient and powerful system for the synthesis of novel, sp³-rich scaffolds. By enabling precise control over the introduction of up to three independent points of diversity, this scaffold empowers researchers to escape the "flatland" of traditional drug design and to build next-generation therapeutics with superior efficacy and drug-like properties.

References

-

Kirichok, A. A., Shton, I. O., Pishel, I. M., Zozulya, S. A., Borysko, P. O., Kubyshkin, V., Zaporozhets, O. A., Tolmachev, A. A., & Mykhailiuk, P. K. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444–5449. Available at: [Link]

-

Guérot, C., Tchitchanov, B. H., Knust, H., & Carreira, E. M. (2011). Synthesis of novel angular spirocyclic azetidines. Organic Letters, 13(4), 780–783. Available at: [Link]

-

Kirichok, A. A., Shton, I. O., Pishel, I. M., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. ResearchGate. Available at: [Link]

-

Hazra, S., et al. (n.d.). Relevance and chemistry of azetidines and ABBs. ResearchGate. Available at: [Link]

-

Amanote Research. (n.d.). (PDF) Synthesis of Multifunctional Spirocyclic Azetidines. Amanote Research. Available at: [Link]

-

Wang, Z., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]

-

Carreira, E. M., et al. (2011). Synthesis of novel angular spirocyclic azetidines. PubMed. Available at: [Link]

-

RSC Publishing. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

-

ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

-

MDPI. (n.d.). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI Website. Available at: [Link]

-

Saunders, G. J., et al. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]

-

ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase... ResearchGate. Available at: [Link]

-

Chemspace. (n.d.). tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate. Chemspace Website. Available at: [Link]

-

Synthonix. (n.d.). tert-Butyl 3-hydroxyazetidine-1-carboxylate. Synthonix Website. Available at: [Link]

-

CP Lab Chemicals. (n.d.). tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate, min 97%, 1 gram. CP Lab Chemicals Website. Available at: [Link]

-

Alewood, P. F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. 1-Boc-3-hydroxy-3-(aminomethyl)azetidine | 1008526-71-3 [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. benchchem.com [benchchem.com]

- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: The Strategic Application of 1-Boc-3-amino-3-(hydroxymethyl)azetidine in Fragment-Based Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for the generation of high-quality lead compounds. The success of FBDD is intrinsically linked to the quality and diversity of the fragment library. Historically, libraries were often dominated by flat, aromatic compounds. However, the field is increasingly recognizing the profound advantages offered by fragments rich in three-dimensional (3D) character. These sp³-rich scaffolds provide superior exit vectors for chemical elaboration, can access more complex binding pockets, and often lead to compounds with improved physicochemical properties. This guide provides an in-depth technical exploration of 1-Boc-3-amino-3-(hydroxymethyl)azetidine , a prime example of a 3D fragment that serves as a versatile and powerful starting point for FBDD campaigns. We will dissect its synthesis, its strategic value, and its practical application in screening and hit-to-lead optimization, offering field-proven insights for drug discovery professionals.

The Imperative for 3D Scaffolds in Modern FBDD

Fragment-based approaches begin by screening low molecular weight compounds (typically < 300 Da) that bind to a biological target with low affinity. The structural information gleaned from these fragment "hits" provides a map of the target's binding landscape, guiding the subsequent chemistry effort to "grow" the fragment into a potent, drug-like molecule.

The limitations of traditional, 2D-rich fragment libraries are now well-understood. Over-reliance on flat, aromatic systems can lead to lead compounds with high lipophilicity and poor solubility—a phenomenon sometimes termed "molecular obesity." In contrast, 3D fragments like azetidines offer a path to escape this trap. Their non-planar structures provide:

-

Improved Physicochemical Properties: Incorporating sp³-rich centers generally leads to better solubility and metabolic stability.

-

Novel Intellectual Property: Moving away from "flatland" opens up new, patentable chemical space.

-

Enhanced Target Engagement: 3D shapes can form more specific and intricate interactions with the complex topographies of protein binding sites.

The azetidine ring, a four-membered saturated heterocycle, is a particularly valuable scaffold. It is considered a "bioisostere" for various other ring systems and provides rigid, well-defined exit vectors for chemical elaboration, making it an ideal core for an FBDD campaign.

Profile of a Powerhouse Fragment: 1-Boc-3-amino-3-(hydroxymethyl)azetidine

1-Boc-3-amino-3-(hydroxymethyl)azetidine is a bifunctional building block that has gained significant traction in medicinal chemistry. Its structure is deceptively simple, yet it packs a wealth of features that make it an exemplary 3D fragment.

Key Physicochemical and Structural Features

| Property | Value | Rationale for FBDD Significance |

| Molecular Weight | ~216.27 g/mol | Comfortably within the "Rule of Three" for fragments (<300 Da), ensuring it explores chemical space efficiently. |

| cLogP | ~0.5-1.0 | Indicates good aqueous solubility, a critical factor for successful biophysical screening (e.g., SPR, NMR). |

| TPSA | ~61.6 Ų | The polar surface area is in a favorable range, balancing solubility with the potential for membrane permeability in later-stage compounds. |

| Fraction sp³ (Fsp³) | High (~0.8) | The high degree of sp³ hybridization confers the desirable 3D geometry, moving away from flat, lipophilic structures. |

| Rotatable Bonds | Low (~3) | The conformational rigidity of the azetidine ring reduces the entropic penalty upon binding, leading to more efficient ligand-target interactions. |

| Functional Handles | Primary Amine & Primary Alcohol | Provides two orthogonal vectors for synthetic elaboration, allowing for systematic exploration of the binding pocket. |

| Protecting Group | Boc (tert-Butyloxycarbonyl) | The Boc group protects the azetidine nitrogen, preventing unwanted side reactions. It is stable under many reaction conditions but can be readily removed with acid to enable further derivatization at that position. |

Synthesis and Quality Control: A Validated Protocol

The accessibility of a fragment is paramount. A multi-step, low-yield synthesis route would render it impractical for library production. Fortunately, 1-Boc-3-amino-3-(hydroxymethyl)azetidine can be prepared via a reliable and scalable route.

Experimental Protocol: Synthesis from 1-Boc-3-azetidinone

This protocol describes a common and trustworthy method starting from the commercially available ketone.

Causality: The choice of 1-Boc-3-azetidinone as a starting material is strategic. It is a stable, commercially available intermediate that allows for the direct and controlled installation of the two required functional groups at the C3 position. The Strecker-type reaction is a classic, high-yielding method for installing both an amine and a cyano group, which is then readily reduced to the primary amine and hydroxymethyl functionalities.

Step 1: Cyanohydrin Formation & Amination (Strecker Synthesis)

-

To a stirred solution of 1-Boc-3-azetidinone (1.0 eq) in methanol at 0 °C, add sodium cyanide (1.2 eq) followed by ammonium chloride (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction carefully with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. The resulting intermediate is tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate.

Step 2: Reduction of the Nitrile

-

Dissolve the crude aminonitrile from Step 1 in anhydrous THF.

-

Cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of lithium aluminum hydride (LAH, ~2.5 eq) in THF. Caution: LAH is highly reactive.

-

After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction by LC-MS.

-

Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with ethyl acetate.

-

Concentrate the filtrate to yield the crude product.

Step 3: Purification and Quality Control (Self-Validation)

-

Purify the crude product via column chromatography on silica gel.

-

QC Check 1 (Identity): Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

QC Check 2 (Purity): Analyze the purified product by LC-MS to ensure purity is >95%.

-

QC Check 3 (Solubility): Prepare a stock solution (e.g., 100 mM in DMSO) and perform a visual inspection for precipitation. A kinetic solubility assay can also be performed.

This self-validating protocol ensures that the fragment entering the screening library is of high identity, purity, and solubility, preventing false positives and ensuring the reliability of downstream results.

FBDD Campaign Workflow: Deploying the Azetidine Fragment

The true power of this fragment is realized when it is integrated into a well-designed FBDD campaign.

Caption: High-level workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Protocol: Biophysical Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is chosen as a primary screening technique because it is highly sensitive, label-free, and provides real-time kinetic data (association and dissociation rates), which is invaluable for ranking initial fragment hits. It is well-suited for detecting the weak, transient binding typical of fragments.

-

Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling). Aim for a low to medium density surface to minimize mass transport limitations.

-

Fragment Library Preparation: Prepare a plate of fragments, including 1-Boc-3-amino-3-(hydroxymethyl)azetidine, at a high concentration (e.g., 200-500 µM) in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

-

Screening: Inject the fragments over the sensor surface. A positive "hit" is identified by a change in the refractive index at the surface, indicating that the fragment has bound to the target protein.

-

Hit Validation: Re-test the initial hits from the primary screen. Perform a dose-response experiment by injecting the fragment at several concentrations to confirm binding and estimate the dissociation constant (Kᴅ). For fragments, Kᴅ values are typically in the high micromolar to low millimolar range.

-

Structural Biology Follow-up: For validated hits, the ultimate goal is to obtain a high-resolution co-crystal structure of the fragment bound to the target protein. This structural data is the blueprint for the next phase: rational, structure-guided lead optimization.

From Hit to Lead: The Art of Fragment Elaboration

Once 1-Boc-3-amino-3-(hydroxymethyl)azetidine is identified as a validated hit and its binding mode is elucidated, the hit-to-lead process begins. This is where the fragment's design truly shines. The two functional groups—the primary amine and the primary alcohol—provide orthogonal vectors for chemical growth.

Strategy 1: Elaboration from the Amine (Vector 1) The primary amine is a versatile nucleophile, ideal for forming amide bonds, sulfonamides, or undergoing reductive amination.

-

Amide Coupling: A library of carboxylic acids can be coupled to the amine to probe for interactions in the adjacent pocket. This is a robust and predictable reaction.

-

Sulfonylation: Reacting the amine with various sulfonyl chlorides can introduce different steric and electronic properties and potentially pick up key hydrogen bonds.

Strategy 2: Elaboration from the Alcohol (Vector 2) The hydroxymethyl group can be used to form ethers or esters, or it can be oxidized to an aldehyde or carboxylic acid to enable a different set of chemical transformations.

-

Ether Formation (Williamson Synthesis): Alkylating the alcohol can introduce lipophilic groups that may occupy hydrophobic pockets.

-

Oxidation and Further Derivatization: Oxidation to an aldehyde allows for reductive amination, while oxidation to a carboxylic acid opens the door to another round of amide coupling, completely changing the growth trajectory.

Caption: Hit-to-lead elaboration strategies from the azetidine core fragment.

This dual-vector approach allows medicinal chemists to systematically and efficiently explore the chemical space around the initial fragment hit. By generating a small, focused library of derivatives and testing them for improved affinity, a structure-activity relationship (SAR) can be rapidly established. This iterative cycle of design, synthesis, and testing is the engine that drives a fragment hit from millimolar affinity to a nanomolar lead compound.

Conclusion and Future Outlook

1-Boc-3-amino-3-(hydroxymethyl)azetidine is more than just a chemical building block; it is a strategic tool for modern drug discovery. Its inherent 3D nature, coupled with excellent physicochemical properties and dual synthetic handles, makes it an ideal starting point for FBDD campaigns targeting a wide range of proteins. By providing a rigid scaffold with well-defined exit vectors, it enables a rational and efficient exploration of a target's binding site, mitigating the risks of developing leads with poor drug-like properties. As drug discovery continues to tackle increasingly complex and challenging biological targets, the strategic deployment of sophisticated, 3D-rich fragments like this azetidine derivative will be indispensable for success.

References

- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. [URL: https://onenucleus.com/blog/fragment-based-drug-discovery-fbdd-workflow-benefits-and-how-it%E2%80%99s-shaping-future-drug]

- Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. [URL: https://pharmafeatures.com/fragment-based-drug-discovery-a-comprehensive-overview/]

- An Automated, Open-Source Workflow for the Generation of (3D) Fragment Libraries.Journal of Chemical Information and Modeling. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10189332/]

- Fragment-based lead discovery. Wikipedia. [URL: https://en.wikipedia.org/wiki/Fragment-based_lead_discovery]

- Fragment-based Drug Design. BioSolveIT. [URL: https://www.biosolveit.de/fbdd/]

- Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic.Journal of Medicinal Chemistry. [URL: https://www.researchgate.

- In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery.Frontiers in Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7042302/]

- Fragment-based Lead Preparation in Drug Discovery and Development. Life Chemicals Blog. [URL: https://lifechemicals.

- Physicochemical Properties of 1-Boc-3-(aminomethyl)azetidine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/732265]

- A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets.ASSAY and Drug Development Technologies. [URL: https://www.liebertpub.com/doi/abs/10.1089/adt.2010.0315]

"1-Boc-3-amino-3-(hydroxymethyl)azetidine" structural analogs and derivatives

<_-3a_loading>## Navigating the Chemical Landscape of 1-Boc-3-amino-3-(hydroxymethyl)azetidine: A Technical Guide to its Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique conformational constraints to bioactive molecules. Among the vast array of azetidine-based building blocks, 1-Boc-3-amino-3-(hydroxymethyl)azetidine stands out as a particularly versatile synthon. Its trifunctional nature—a protected amine, a primary amine, and a primary alcohol—offers a rich platform for chemical diversification. This in-depth technical guide provides a comprehensive overview of the structural analogs and derivatives of 1-Boc-3-amino-3-(hydroxymethyl)azetidine, delving into synthetic strategies, characterization, and applications in drug discovery. From the foundational synthesis of the core molecule to the nuanced derivatization of its functional groups, this document serves as a critical resource for researchers seeking to harness the potential of this valuable chemical entity.

Introduction: The Strategic Value of the 3-Amino-3-Substituted Azetidine Scaffold

The incorporation of small, strained ring systems into drug candidates has become an increasingly important strategy for modulating pharmacological activity. Azetidines, in particular, offer a unique combination of properties. Their inherent ring strain can influence binding conformations, while their polarity can enhance aqueous solubility. The 3-amino-3-substituted azetidine motif is of special interest as it presents a three-dimensional vector for substituent placement, allowing for fine-tuning of interactions with biological targets.

The parent compound, 1-Boc-3-amino-3-(hydroxymethyl)azetidine, provides three distinct points for modification, enabling the exploration of a vast chemical space. The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen offers a stable yet readily cleavable handle for late-stage functionalization. The primary amine at the C3 position is a key site for amide bond formation, sulfonylation, and reductive amination, among other transformations. Finally, the hydroxymethyl group can be oxidized, esterified, or converted to other functional groups, further expanding the diversity of accessible analogs. This guide will systematically explore the synthetic avenues to access these derivatives and highlight their significance in the development of novel therapeutics.

Synthesis of the Core Scaffold: 1-Boc-3-amino-3-(hydroxymethyl)azetidine

A robust and scalable synthesis of the core building block is paramount for any successful drug discovery program. While multiple routes to functionalized azetidines have been reported, a common and effective strategy for preparing 1-Boc-3-amino-3-(hydroxymethyl)azetidine often starts from more readily available precursors.

A prevalent synthetic approach involves the reduction of a corresponding carboxylic acid or ester. For instance, 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid can be reduced to 1-Boc-azetidine-3-yl-methanol using reagents like borane-tetrahydrofuran complex (BH3/THF). Subsequent functionalization at the 3-position is then required to introduce the amino and hydroxymethyl groups.

A more direct, albeit potentially more complex, route involves the construction of the azetidine ring with the desired substituents already in place. This can be achieved through various cyclization strategies.

Illustrative Synthetic Workflow:

Caption: General synthetic strategies for 1-Boc-3-amino-3-(hydroxymethyl)azetidine.

Structural Analogs and Derivatives: A Universe of Possibilities

The true utility of 1-Boc-3-amino-3-(hydroxymethyl)azetidine lies in its capacity to serve as a launchpad for a diverse array of analogs. These can be broadly categorized based on the site of modification.

N-Functionalization: Modifying the Azetidine Nitrogen

The Boc group on the azetidine nitrogen provides robust protection during many synthetic transformations. However, its removal unmasks a secondary amine that is ripe for derivatization. This "late-stage functionalization" is a powerful tool in medicinal chemistry, allowing for the rapid generation of analog libraries from a common intermediate.

Experimental Protocol: Deprotection and N-Acylation

-

Deprotection: Dissolve 1-Boc-3-amino-3-(hydroxymethyl)azetidine in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting amine salt can often be used directly in the next step.

-

N-Acylation: Dissolve the crude amine salt in a suitable solvent like DCM or N,N-dimethylformamide (DMF).

-

Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the salt.

-

Add the desired acylating agent (e.g., an acid chloride or a carboxylic acid in the presence of a coupling agent like HATU).

-

Monitor the reaction by TLC or LC-MS. Upon completion, perform an aqueous workup and purify the product by column chromatography.

This approach allows for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, significantly impacting the compound's lipophilicity, polarity, and potential for hydrogen bonding.

C3-Amine Derivatization: Building upon the Core

The primary amine at the C3 position is a key handle for introducing diversity. Standard transformations include:

-

Amide and Sulfonamide Formation: Reaction with carboxylic acids, acid chlorides, or sulfonyl chlorides provides a straightforward entry into amides and sulfonamides, respectively. These functional groups are ubiquitous in pharmaceuticals due to their ability to engage in hydrogen bonding interactions with protein targets.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields secondary or tertiary amines. This reaction is highly versatile and allows for the introduction of a wide variety of substituents.

-

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates affords the corresponding ureas and thioureas, which can also serve as important pharmacophores.

Table 1: Examples of C3-Amine Derivatives and their Potential Applications

| Derivative Type | Reagent | Potential Application |

| Amide | Carboxylic Acid + Coupling Agent | Enzyme inhibitors, Receptor antagonists |

| Sulfonamide | Sulfonyl Chloride | Antibacterials, Diuretics |

| Secondary Amine | Aldehyde + NaBH(OAc)3 | CNS agents, Kinase inhibitors |

| Urea | Isocyanate | Anticancer agents, Antivirals |

C3-Hydroxymethyl Group Modifications: Expanding the Pharmacophore

The primary alcohol of the hydroxymethyl group offers another avenue for diversification.

-

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid opens up a new set of chemical transformations. For example, the resulting carboxylic acid can be coupled with amines to form amides.

-

Esterification and Etherification: Reaction with carboxylic acids or alkyl halides (under basic conditions) yields esters and ethers, respectively. These modifications can alter the compound's metabolic stability and pharmacokinetic profile.

-

Fluorination: The introduction of fluorine can have profound effects on a molecule's properties, including its pKa, lipophilicity, and metabolic stability. Deoxyfluorination of the alcohol can be achieved using reagents such as diethylaminosulfur trifluoride (DAST).

Illustrative Derivatization Pathways:

Caption: Key derivatization pathways for 1-Boc-3-amino-3-(hydroxymethyl)azetidine.

Applications in Drug Discovery: Case Studies

The versatility of the 1-Boc-3-amino-3-(hydroxymethyl)azetidine scaffold is evidenced by its incorporation into a variety of biologically active molecules.

-

Polymerase Theta (Polθ) Inhibitors: Recent research has identified 3-hydroxymethyl-azetidine derivatives as potent inhibitors of DNA polymerase Theta, a target for cancer therapy. Structure

The Ascendant Role of 1-Boc-3-amino-3-(hydroxymethyl)azetidine in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Imperative for Three-Dimensional Scaffolds in Drug Discovery

In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties and improved developability profiles is paramount. The over-saturation of flat, sp²-hybridized aromatic structures in screening libraries has been correlated with challenges in achieving target selectivity and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Consequently, there is a burgeoning demand for sp³-rich, three-dimensional scaffolds that can more effectively probe the complex, contoured binding sites of biological targets.[1] The azetidine ring, a four-membered saturated heterocycle, has emerged as a particularly valuable motif in this context, offering a unique blend of conformational rigidity, improved solubility, and metabolic stability.[2][3] This guide provides an in-depth technical exploration of a highly functionalized and versatile azetidine building block, 1-Boc-3-amino-3-(hydroxymethyl)azetidine , for researchers, scientists, and drug development professionals. We will delve into its synthesis, unique structural attributes, and its burgeoning role as a cornerstone in the design of next-generation therapeutics.

The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry

The incorporation of an azetidine ring into a drug candidate can bestow a multitude of advantageous properties. Its inherent ring strain and non-planar geometry introduce a defined three-dimensional character, which can facilitate precise vectoral orientation of substituents into a target's binding pocket.[3] This conformational restriction can lead to a reduction in the entropic penalty upon binding, potentially increasing binding affinity and selectivity.[4] Furthermore, the nitrogen atom in the azetidine ring can serve as a hydrogen bond acceptor or a point for further derivatization, while the substituents on the carbon atoms provide vectors for exploring chemical space.

Compared to more prevalent saturated heterocycles like pyrrolidine and piperidine, azetidines often exhibit a lower lipophilicity and improved aqueous solubility, properties that are highly desirable for optimizing pharmacokinetic profiles. Their compact nature also allows them to act as valuable bioisosteres for larger or more metabolically labile groups.

1-Boc-3-amino-3-(hydroxymethyl)azetidine: A Trifunctionalized Linchpin

The subject of this guide, 1-Boc-3-amino-3-(hydroxymethyl)azetidine, is a particularly powerful building block due to its dense and orthogonal functionalization.

-

The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen ensures stability and allows for controlled deprotection under acidic conditions. This enables the secondary amine to be revealed at a specific stage of a synthetic sequence for the introduction of further diversity elements.

-

The Primary Amino Group: The 3-amino group provides a key nucleophilic handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and the synthesis of ureas, sulfonamides, and other common pharmacophoric groups.

-

The Hydroxymethyl Group: The 3-hydroxymethyl substituent offers a versatile point for derivatization through etherification, esterification, or oxidation to the corresponding aldehyde or carboxylic acid. It can also participate in hydrogen bonding interactions with the target protein.

-

The Quaternary Center: The presence of a quaternary carbon at the 3-position introduces a fixed, three-dimensional arrangement of the amino and hydroxymethyl groups, which can be crucial for locking in a bioactive conformation.

This trifunctional nature makes it an ideal scaffold for the rapid generation of diverse compound libraries with a high degree of molecular complexity and three-dimensionality.

Synthetic Strategies and Methodologies

While a single, standardized synthesis for 1-Boc-3-amino-3-(hydroxymethyl)azetidine is not extensively documented, a robust synthetic route can be devised based on established methodologies for related azetidine derivatives. A plausible and efficient approach would commence with a suitable protected azetidin-3-one.

Proposed Synthetic Pathway

Caption: Proposed synthetic route to 1-Boc-3-amino-3-(hydroxymethyl)azetidine.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate

-

To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in an anhydrous solvent such as dichloromethane at 0 °C, add trimethylsilyl cyanide (1.2 eq) and a catalytic amount of a Lewis acid (e.g., zinc iodide).

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin intermediate.

-

Dissolve the crude cyanohydrin in a suitable solvent (e.g., THF or ethanol) and subject it to reductive amination conditions. This can be achieved through catalytic hydrogenation (e.g., H₂, Raney nickel, under ammonia atmosphere) or with a chemical reducing agent like lithium aluminum hydride.

-

After the reduction is complete, work up the reaction accordingly. For catalytic hydrogenation, filter off the catalyst. For hydride reduction, quench carefully with water and a base.

-

Purify the resulting crude product by column chromatography to afford tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate.

Step 2: Synthesis of 1-Boc-3-amino-3-(hydroxymethyl)azetidine

-

Subject the nitrile of tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate to hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid.

-

Protect the primary amine, for instance, as a phthalimide or another suitable protecting group, to avoid side reactions in the subsequent reduction step.

-

Reduce the carboxylic acid to the primary alcohol using a suitable reducing agent such as borane-tetrahydrofuran complex or lithium aluminum hydride.

-

Deprotect the primary amine to yield the final product, 1-Boc-3-amino-3-(hydroxymethyl)azetidine.

-

Purify the final compound by column chromatography or recrystallization.

Note: This is an illustrative protocol. Reaction conditions, solvents, and purification methods may require optimization.

Applications in Medicinal Chemistry: Case Studies and Therapeutic Potential

The 3-amino-3-(hydroxymethyl)azetidine scaffold is increasingly being recognized for its potential in developing novel therapeutics across various disease areas.

Case Study: Polymerase Theta (Polθ) Inhibitors for Oncology

A recent breakthrough in the application of this scaffold is in the development of potent and selective inhibitors of DNA Polymerase Theta (Polθ).[5][6] Polθ is a key enzyme in DNA repair pathways, and its inhibition is a promising synthetic lethal strategy for treating cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA mutations.